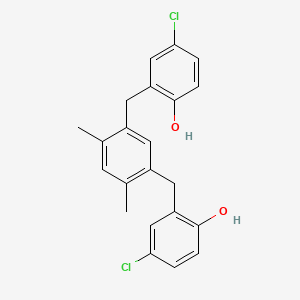

o-CRESOL, alpha,alpha'-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-

Description

The compound o-CRESOL, alpha,alpha'-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) is a chlorinated bisphenol derivative with a complex structure. Its core consists of two o-cresol (2-methylphenol) units linked via a meta-substituted benzene ring (m-phenylene) bearing 4,6-dimethyl groups. Each phenolic ring is further substituted with a chlorine atom at the para position.

Properties

CAS No. |

63989-81-1 |

|---|---|

Molecular Formula |

C22H20Cl2O2 |

Molecular Weight |

387.3 g/mol |

IUPAC Name |

4-chloro-2-[[5-[(5-chloro-2-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |

InChI |

InChI=1S/C22H20Cl2O2/c1-13-7-14(2)16(10-18-12-20(24)4-6-22(18)26)8-15(13)9-17-11-19(23)3-5-21(17)25/h3-8,11-12,25-26H,9-10H2,1-2H3 |

InChI Key |

YSJLJKTZENIOHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)CC3=C(C=CC(=C3)Cl)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-cresol and 4,6-dimethyl-m-phenylene.

Chlorination: The phenylene group is chlorinated using reagents like chlorine gas or thionyl chloride under controlled conditions.

Coupling Reaction: The chlorinated phenylene is then coupled with o-cresol in the presence of a catalyst, such as a Lewis acid, to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Techniques like distillation, crystallization, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: The chlorinated phenylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids, transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.

Scientific Research Applications

o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) exerts its effects involves interactions with molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related bisphenols and chlorophenols:

Key Observations:

- Chlorination: Unlike 4-chlorophenol (a monocyclic chlorinated phenol), the target compound’s bis(4-chloro) groups may increase environmental persistence, similar to TCBPA .

- Thermal Stability: The combination of methyl and chlorine substituents likely enhances thermal resistance compared to non-halogenated bisphenols like BPA, making it a candidate for high-temperature applications .

Environmental and Toxicological Considerations

Chlorinated bisphenols like TCBPA are known for endocrine-disrupting effects, but the target compound’s methyl groups might mitigate this by reducing receptor binding affinity . Its environmental fate remains uncertain, though chlorinated aromatic compounds often exhibit slow degradation in aquatic systems .

Biological Activity

The compound o-CRESOL, alpha,alpha'-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) is a complex chemical structure that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHClO

- Molecular Weight : 325.22 g/mol

- IUPAC Name : o-CRESOL, alpha,alpha'-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-)

Toxicity

The toxicity profile of o-CRESOL and its derivatives is significant due to their potential hazardous effects. According to the EPA, compounds containing chlorinated phenols exhibit various toxic characteristics including:

- Acute Toxicity : High levels can lead to severe health issues upon exposure.

- Chronic Effects : Long-term exposure may result in carcinogenic effects and reproductive toxicity .

| Toxicity Characteristic | Description |

|---|---|

| Acute Hazardous | Yes |

| Chronic Hazardous | Yes |

| Environmental Impact | Significant |

Pharmacological Effects

Research indicates that o-CRESOL derivatives may exhibit various pharmacological activities:

- Antimicrobial Activity : Studies show that cresols possess antimicrobial properties against a range of bacteria and fungi. The chlorinated variants may enhance this effect due to increased lipophilicity.

- Antioxidant Properties : Some derivatives demonstrate antioxidant capabilities which could be beneficial in reducing oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by Brega et al. (1990) evaluated the antimicrobial efficacy of various cresol derivatives against pathogenic bacteria. Results indicated that the chlorinated derivatives exhibited higher inhibition zones compared to non-chlorinated counterparts. The study concluded that these compounds could be effective in developing new antimicrobial agents .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed on o-CRESOL by the New York State Department of Environmental Conservation. The findings highlighted significant risks associated with exposure, particularly in occupational settings where exposure limits were exceeded. This assessment emphasized the need for stringent regulations regarding the handling of such chemicals .

In Vitro Studies

In vitro studies have shown that o-CRESOL can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death. This property suggests potential applications in cancer therapy .

In Vivo Studies

Animal studies have indicated that exposure to high concentrations of o-CRESOL can lead to liver and kidney damage. These findings underline the importance of understanding dosage and exposure routes when considering therapeutic applications .

Q & A

Basic Question: What are the key physicochemical properties of o-Cresol, alpha,alpha'-(4,6-dimethyl-m-phenylene)-bis(4-chloro-), and how can they be experimentally validated?

Methodological Answer:

The compound’s physicochemical properties (e.g., melting point, solubility, stability) are critical for experimental reproducibility. For analogous compounds like α,α'-bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene (CAS 36395-57-0), melting points (~163°C) and density (1.1 g/cm³) are determined via differential scanning calorimetry (DSC) and pycnometry, respectively . Researchers should validate these properties using:

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Thermogravimetric Analysis (TGA) to assess thermal stability under controlled atmospheres.

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity, especially for chlorinated and methyl-substituted aromatic systems.

Note: Commercial suppliers like Sigma-Aldrich often do not provide analytical data for rare compounds, necessitating independent validation .

Basic Question: What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis of bis-aromatic compounds typically involves Ullmann coupling or Friedel-Crafts alkylation. For example, analogous compounds (e.g., α,α'-bis(benzylthio)-o-xylene) are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions . Key considerations:

- Catalyst Selection: Use palladium or copper catalysts for halogenated intermediates.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates for aromatic substitutions.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating chlorinated derivatives.

Document reaction yields and intermediates via Gas Chromatography-Mass Spectrometry (GC-MS) to identify side products.

Advanced Question: How can researchers address contradictions in reported biological or catalytic activity data for this compound?

Methodological Answer:

Contradictions often arise from variability in experimental conditions or impurities. To resolve discrepancies:

- Reproducibility Trials: Conduct multi-laboratory studies with standardized protocols (e.g., fixed concentrations, pH, temperature).

- Inter-Rater Reliability Analysis: Apply statistical tools like Krippendorff’s Alpha (α ≥ 0.80 indicates satisfactory agreement) to assess consistency in data interpretation across research teams .

- Controlled Degradation Studies: Test stability under light, heat, and humidity to identify degradation products that may skew activity results.

Advanced Question: What computational strategies are effective for predicting the reactivity of this compound in supramolecular assemblies?

Methodological Answer:

Computational modeling is critical for predicting non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Recommended approaches:

- Density Functional Theory (DFT): Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites.

- Molecular Dynamics (MD) Simulations: Simulate solvent effects (e.g., chloroform vs. water) on conformational stability.

- Docking Studies: Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes or receptors).

For validation, compare computational results with X-ray crystallography or Surface Plasmon Resonance (SPR) data .

Advanced Question: How can researchers design experiments to investigate the environmental persistence of this compound?

Methodological Answer:

Environmental persistence studies require multidisciplinary approaches:

- Photodegradation Assays: Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .

- Microbial Biodegradation: Use soil or water microcosms with GC-MS to track metabolite formation.

- Ecotoxicology Models: Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential.

Report half-lives (t₁/₂) and partition coefficients (LogP) for regulatory compliance .

Basic Question: What analytical techniques are most reliable for detecting trace impurities in this compound?

Methodological Answer:

Impurity profiling is essential for ensuring reproducibility in catalysis or pharmacology. Recommended techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detect sub-ppm levels of chlorinated byproducts.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Screen for heavy metal residues (e.g., nickel, chromium) from catalysts .

- Fourier-Transform Infrared (FTIR) Spectroscopy: Identify functional group contaminants (e.g., unreacted phenolic OH groups).

Advanced Question: How can researchers reconcile divergent spectroscopic data (e.g., NMR shifts) reported for this compound?

Methodological Answer:

Divergences in NMR data may stem from solvent effects, tautomerism, or dynamic processes. Mitigation strategies:

- Variable-Temperature NMR: Probe conformational changes (e.g., hindered rotation in bis-aromatic systems).

- Deuterated Solvent Comparisons: Run spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

- Collaborative Data Sharing: Use platforms like NMRShiftDB to cross-validate peaks with published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.